BenchChemオンラインストアへようこそ!

10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Pharmaceutical Quality Control ANDA Submission Impurity Profiling

10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol, commonly designated 5-Hydroxy Nortriptyline, is a hydroxylated dibenzocycloheptene analog of the tricyclic antidepressant nortriptyline. It is classified as a nortriptyline-related impurity (Nortriptyline Impurity and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of nortriptyline.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 2939-66-4
Cat. No. B13729304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol
CAS2939-66-4
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O
InChIInChI=1S/C19H23NO/c1-20-14-6-13-19(21)17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)19/h2-5,7-10,20-21H,6,11-14H2,1H3
InChIKeyVGYXEZXCFKVWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Nortriptyline (CAS 2939-66-4) Reference Standard for Nortriptyline ANDA and Impurity Profiling


10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol, commonly designated 5-Hydroxy Nortriptyline, is a hydroxylated dibenzocycloheptene analog of the tricyclic antidepressant nortriptyline. It is classified as a nortriptyline-related impurity (Nortriptyline Impurity 1) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of nortriptyline [1]. The compound is distinguished from the major pharmacologically active metabolite, 10-hydroxynortriptyline, by the position of the hydroxyl group at the 5-position of the dibenzocycloheptene ring, which alters its pharmacological activity profile and chromatographic retention behavior relative to both the parent drug and the 10-hydroxy isomers [2]. Its molecular formula is C₁₉H₂₃NO (MW 281.4 g/mol), and it is available with possible traceability to USP or EP pharmacopeial standards based on feasibility [3].

Why Generic Nortriptyline Impurity Standards Cannot Substitute for 5-Hydroxy Nortriptyline (CAS 2939-66-4) in ANDA-Targeted Method Validation


In-class hydroxylated nortriptyline analogs (e.g., E-10-hydroxynortriptyline, Z-10-hydroxynortriptyline) exhibit distinct chromatographic retention times and mass spectrometric transitions that prevent their use as surrogates for the 5-hydroxy regioisomer in HPLC/LC-MS/MS impurity profiling [1]. The 5-hydroxy substitution imparts a unique retention mechanism on reversed-phase columns—the tertiary benzylic alcohol at the dibenzocycloheptene bridgehead creates a different hydrogen-bonding and hydrophobic interaction profile compared to the secondary alcohol of 10-hydroxy metabolites [2]. For ANDA submissions requiring demonstration of adequate control of specified and unspecified impurities per ICH Q3B(R2), the use of an incorrect positional isomer as a reference standard leads to inaccurate quantitation of the target impurity, risking regulatory rejection due to failure to meet identification, reporting, or qualification thresholds [3].

Product-Specific Quantitative Evidence Guide: 5-Hydroxy Nortriptyline (CAS 2939-66-4) Differentiation Data for Scientific Selection


Regulatory-Specified Impurity Acceptance Criteria: 5-Hydroxy Nortriptyline Limits in Nortriptyline Drug Substance vs. Total Impurities

Pharmaceutical-grade nortriptyline manufacturers and pharmacopeial monographs set individual known related compound limits for hydroxylated analogs in the low parts-per-thousand to parts-per-ten-thousand range. Typical individual impurity acceptance criteria for 5-hydroxy nortriptyline are set at ≤0.1–0.2% by mass, with total impurities limited to approximately 0.5–1.0% . In comparison, the major 10-hydroxynortriptyline metabolite is often controlled at similar individual thresholds (≤0.1–0.2%), but 5-hydroxy nortriptyline, as a ring-hydroxylated positional isomer, must be chromatographically resolved and separately quantified, as it co-elutes with neither the 10-hydroxy isomers nor the parent drug under standard pharmacopeial HPLC conditions [1].

Pharmaceutical Quality Control ANDA Submission Impurity Profiling

Synthetic Intermediate Utility: One-Step Hydrogenation to Nortriptyline from 5-Hydroxy-5-(3-methylaminopropenyl) Precursor

US Patent 3,547,998 describes a one-step process for preparing nortriptyline from 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene via catalytic hydrogenation [1]. The saturated analog (5-hydroxy nortriptyline, CAS 2939-66-4) serves as a key intermediate or process-related impurity in this route. The one-step hydrogenation offers a practical advantage over the previously described two-step process involving isolation of a 5-(2-halo-3-methylaminopropylidene) intermediate hydrohalide [1]. This synthetic accessibility means 5-hydroxy nortriptyline can be prepared and supplied as a high-purity reference standard (typically >98% by HPLC) with full structure elucidation (NMR, MS, IR) and a detailed Certificate of Analysis including chromatographic purity, water content, and residual solvent data .

Process Chemistry Nortriptyline Synthesis Route Scouting

Pharmacopeial Traceability: USP/EP Reference Standard Alignment for 5-Hydroxy Nortriptyline vs. 10-Hydroxy Analogs

5-Hydroxy Nortriptyline (CAS 2939-66-4) is supplied with characterization data that enables further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, while 10-hydroxynortriptyline (both E and Z isomers) are recognized as major circulating metabolites with established pharmacopeial monographs, 5-hydroxy nortriptyline serves as a critical process-related impurity standard that addresses a regulatory gap: demonstration of adequate control of ring-hydroxylated byproducts formed during nortriptyline synthesis [2]. The compound is listed as Nortriptyline Impurity 1 in vendor catalogs with a dedicated Certificate of Analysis (CoA) and Structure Elucidation Report (SER), ensuring its accuracy and reliability for analytical applications [3].

Pharmacopeial Compliance Reference Standard Qualification Regulatory Submission

Best Research and Industrial Application Scenarios for 5-Hydroxy Nortriptyline (CAS 2939-66-4)


ANDA Method Validation and Impurity Profiling for Generic Nortriptyline Products

Generic pharmaceutical manufacturers developing ANDA submissions for nortriptyline hydrochloride tablets or capsules must demonstrate adequate control of all specified and unspecified impurities per ICH Q3B(R2). 5-Hydroxy Nortriptyline serves as the reference standard for identification and quantification of the 5-hydroxy positional isomer impurity, which requires chromatographic resolution from the 10-hydroxy metabolites and the parent drug . The reference standard is used to establish system suitability, determine relative response factors (RRF), and calibrate HPLC/LC-MS methods for batch release and stability testing, with typical quantitation limits of 0.03–0.05% (LOQ) .

Process Development and Route Scouting for Nortriptyline API Synthesis

Process chemists evaluating synthetic routes to nortriptyline can utilize 5-Hydroxy Nortriptyline as a reference marker to monitor the extent of over-reduction or ring-hydroxylation side reactions during the hydrogenation step. Its availability as a characterized reference standard allows for accurate tracking of this specific impurity across reaction development, scale-up, and process validation batches [1].

Forensic and Clinical Toxicology LC-MS/MS Method Development

Clinical and forensic toxicology laboratories developing LC-MS/MS methods for simultaneous quantification of tricyclic antidepressants and their hydroxylated metabolites in human serum or urine can use 5-Hydroxy Nortriptyline as an internal standard or calibrator to verify chromatographic separation from the isobaric 10-hydroxy isomers, which share the same molecular weight (281.4 g/mol) and similar MS/MS fragmentation patterns [2].

Quote Request

Request a Quote for 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.